molecular formula C10H13N3O3 B3019270 N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1448059-36-6

N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide

Cat. No.: B3019270
CAS No.: 1448059-36-6
M. Wt: 223.232
InChI Key: FGFDDOSCLWQRAJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropane carboxamide group linked to a 2,4-dimethoxypyrimidine moiety. The cyclopropane ring, known for its angle strain, may enhance metabolic stability or modulate conformational flexibility compared to larger carbocycles.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-15-9-7(5-11-10(13-9)16-2)12-8(14)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFDDOSCLWQRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as urea and β-diketones.

    Introduction of Methoxy Groups: Methoxy groups are introduced at the 2 and 4 positions of the pyrimidine ring using methylation reactions.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which is achieved through a cyclopropanation reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. Additionally, the use of catalysts and solvents is carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups and the cyclopropane ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Reference
N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide C₁₂H₁₅N₃O₃ 2,4-dimethoxypyrimidine Not explicitly stated -
Lemborexant C₂₂H₂₀F₂N₄O₂ 2,4-dimethylpyrimidine, 3-fluorophenyl Orexin receptor antagonist
N-(thiazol-2-yl)cyclopropanecarboxamide C₇H₇N₃OS Thiazole ring Fungicidal activity
Tozasertib Lactate C₂₃H₂₈N₈OS·xC₃H₆O₃ Piperazinyl, pyrazolylamino Aurora kinase inhibitor (antineoplastic)
10p (isothiazolo[5,4-b]pyridine derivative) C₁₈H₁₆N₃O₃S Isothiazolo-pyridine, 3,4-dimethoxyphenyl Dual DRAK1/2 inhibitor

Key Differences and Implications

Pyrimidine Substitution: The target compound’s 2,4-dimethoxy groups contrast with lemborexant’s 2,4-dimethylpyrimidine . This could enhance metabolic stability but reduce lipophilicity compared to methyl substituents. In Tozasertib, the pyrimidine ring is substituted with a piperazinyl group and a pyrazolylamino moiety, enabling kinase inhibition via chelation or steric effects .

Heterocyclic Core Variations :

  • Replacement of pyrimidine with thiazole (as in ) introduces sulfur, increasing polarizability and altering redox properties. This correlates with fungicidal activity, possibly via thiol-mediated targeting.
  • The isothiazolo[5,4-b]pyridine core in compound 10p introduces fused heterocycles, enhancing planar rigidity and affinity for kinase ATP-binding pockets.

Pharmacological Profiles: Lemborexant’s fluorophenyl and fluoropyridyl groups enhance blood-brain barrier penetration, critical for its orexin receptor antagonism in insomnia . Tozasertib’s lactate salt formulation improves solubility, a common strategy for antineoplastic agents requiring intravenous delivery .

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of lactate dehydrogenase A (LDH-A). This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Target Enzyme: Lactate Dehydrogenase A (LDH-A)
this compound acts as a potent and reversible inhibitor of LDH-A. This enzyme plays a crucial role in the glycolytic pathway by catalyzing the conversion of pyruvate to lactate, which is vital for cellular energy production under anaerobic conditions. By inhibiting LDH-A, this compound disrupts the glycolytic pathway, leading to reduced ATP production and potential energy depletion in cells.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the compound's impact on cell viability was assessed using the MTT assay across multiple cancer types:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-70.09Etoposide1.00
A5490.03Etoposide1.00
Colo-2050.01Etoposide1.00

These results indicate that this compound has superior anticancer efficacy compared to traditional chemotherapeutic agents like etoposide .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown it to be effective against various bacterial strains, including:

  • E. coli
  • S. aureus
  • K. pneumoniae
  • P. aeruginosa

The minimum inhibitory concentration (MIC) values were determined for these strains, with promising results indicating significant antimicrobial activity at concentrations below 100 µg/mL .

Pharmacokinetics

This compound is described as an orally active LDH-A inhibitor , suggesting favorable absorption and bioavailability characteristics that could enhance its therapeutic potential in clinical settings.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:

  • Cytotoxicity Studies : Various derivatives were synthesized and tested for cytotoxicity against cancer cell lines such as HepG2 and MCF-7. Compounds exhibited varying degrees of potency, with some demonstrating IC50 values significantly lower than standard treatments .
  • Mechanistic Insights : Investigations into the biochemical pathways affected by this compound revealed that its inhibition of LDH-A leads to altered metabolic states in cancer cells, potentially enhancing apoptosis and reducing tumor growth rates .
  • Comparative Analysis : In comparative studies with other pyrimidine-based compounds, this compound consistently showed competitive or superior activity against both cancerous and microbial targets .

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